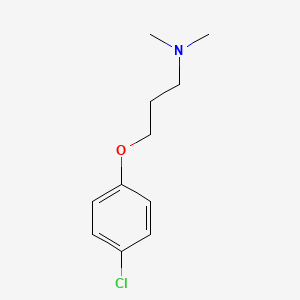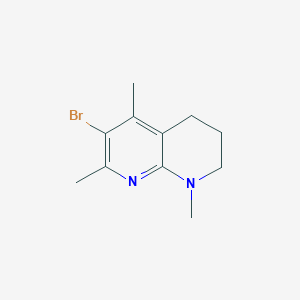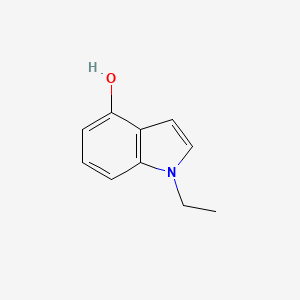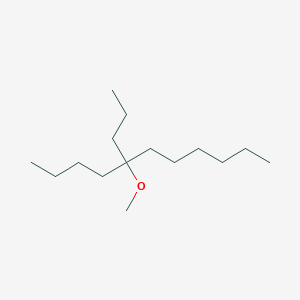
3-(2-Ethylphenyl)-1-propene
Descripción general
Descripción
3-(2-Ethylphenyl)-1-propene (3-Epp) is a synthetic compound that has been studied in recent years for its potential applications in the field of scientific research. It is a colorless liquid with a pungent odor and a boiling point of 77-80 °C. It is a highly reactive compound and can be easily synthesized from readily available starting materials. 3-Epp has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a precursor to other compounds.
Aplicaciones Científicas De Investigación
Ethylene and Propylene Derivatives in Material Science
Ethylene and propylene derivatives are crucial in the development and improvement of materials. For instance, ethylene-propene rubber (EPR) and ethylene-propene-diene terpolymer (EPDM) are essential in creating durable and resistant elastomeric materials. These materials have applications in automotive seals, gaskets, and insulation due to their excellent resistance to weathering and ozone (Bousquet & Fouassier, 1987)[https://consensus.app/papers/photooxidation-elastomers-fundamental-approach-based-bousquet/1515265efd0c582fa54e7daf73da8c9e/?utm_source=chatgpt].
Agricultural Applications
In agriculture, ethylene inhibitors such as 1-methylcyclopropene (1-MCP) have revolutionized the storage and shelf-life extension of fruits and vegetables. 1-MCP works by blocking ethylene receptors in plants, delaying ripening and senescence processes in climacteric fruits like apples, avocados, and bananas (Watkins, 2006)[https://consensus.app/papers/1methylcyclopropene-1mcp-fruits-vegetables-watkins/ed7545cae44f5825909f7bab79ed9dc8/?utm_source=chatgpt]. This chemical has also shown potential in non-climacteric fruits, indicating its broad applicability in postharvest technology (Li et al., 2016)[https://consensus.app/papers/effects-ethyleneaction-inhibitor-1methylcyclopropene-li/5ccbcf1283115d898c5c32908690168a/?utm_source=chatgpt].
Chemical Synthesis and Industrial Applications
Propylene synthesis via propane dehydrogenation highlights the importance of catalyst development for efficient chemical production processes. Platinum-based catalysts, for instance, have demonstrated superior performance in converting propane to propylene, a key feedstock for polypropylene production (Martino et al., 2021)[https://consensus.app/papers/propylene-synthesis-recent-advances-ptbased-catalysts-martino/8364d8359089558e8d18028ad9acfc45/?utm_source=chatgpt]. This highlights the ongoing research and development efforts to optimize catalysts for industrial chemical synthesis.
Environmental and Safety Considerations
Research into the environmental and health impacts of chemical compounds is essential for their safe use. Ethylene oxide, for example, has been scrutinized for its carcinogenic potential, prompting studies to assess its risk accurately and manage its use in medical device sterilization and other applications safely (Vincent et al., 2019)[https://consensus.app/papers/ethylene-oxide-cancer-evidence-integration-vincent/7a14ac4661695b1c9437c5bd7def6809/?utm_source=chatgpt].
Propiedades
IUPAC Name |
1-ethyl-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-7-11-9-6-5-8-10(11)4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWGWAZSSQBVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylphenyl)-1-propene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275574.png)

![4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3275596.png)




![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275620.png)
![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B3275622.png)

![2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3275630.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B3275644.png)

